(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide
Overview
Description
(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of isoquinoline, a structure known for its presence in various alkaloids and its biological activity. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide typically involves the following steps:
Starting Material: The synthesis often begins with commercially available isoquinoline or its derivatives.
Hydrogenation: The isoquinoline is subjected to catalytic hydrogenation to produce 1,2,3,4-tetrahydroisoquinoline.
Chiral Resolution: The racemic mixture of 1,2,3,4-tetrahydroisoquinoline is resolved using chiral acids or chromatography to obtain the (S)-enantiomer.
Carboxylation: The (S)-1,2,3,4-tetrahydroisoquinoline is then carboxylated using carbon dioxide under high pressure and temperature conditions.
Salt Formation: Finally, the carboxylic acid is converted to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques like simulated moving bed chromatography enhances the efficiency of the chiral resolution step.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form isoquinoline derivatives with various functional groups.
Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrobromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Various tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with different functional groups.
Scientific Research Applications
(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in neurotransmitter synthesis or modulate receptor activity in the central nervous system.
Comparison with Similar Compounds
®-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide: The enantiomer of the compound with different biological activity.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the carboxylic acid group.
Isoquinoline: The non-hydrogenated form with distinct chemical properties.
Uniqueness: (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is unique due to its chiral nature and the presence of both the tetrahydroisoquinoline and carboxylic acid functionalities. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPYSZVJRRFVQW-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190961-15-0 | |
Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrobromide (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190961-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrobromide (1:1), (3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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